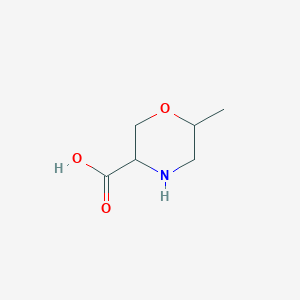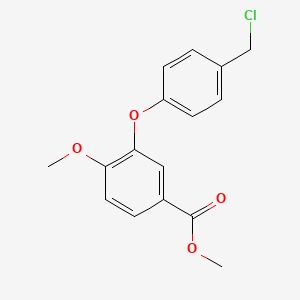
Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group, a chloromethyl group, and a methoxy group attached to a phenoxy ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with 4-(chloromethyl)phenol in the presence of a suitable esterification agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
相似化合物的比较
- Methyl 3-(4-methylphenoxy)-4-methoxybenzoate
- Methyl 3-(4-bromomethylphenoxy)-4-methoxybenzoate
- Methyl 3-(4-hydroxymethylphenoxy)-4-methoxybenzoate
Comparison: Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate is unique due to the presence of the chloromethyl group, which imparts higher reactivity in nucleophilic substitution reactions compared to its analogs with different substituents. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of its structure for various applications.
属性
分子式 |
C16H15ClO4 |
|---|---|
分子量 |
306.74 g/mol |
IUPAC 名称 |
methyl 3-[4-(chloromethyl)phenoxy]-4-methoxybenzoate |
InChI |
InChI=1S/C16H15ClO4/c1-19-14-8-5-12(16(18)20-2)9-15(14)21-13-6-3-11(10-17)4-7-13/h3-9H,10H2,1-2H3 |
InChI 键 |
IKOAHSYULAVRDZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


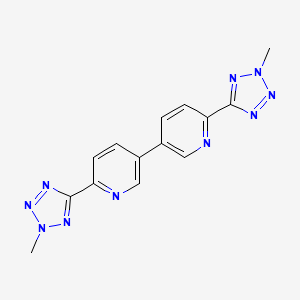
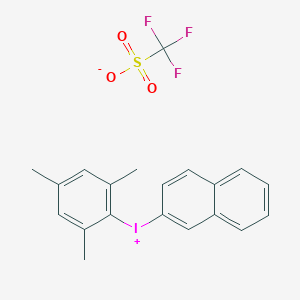
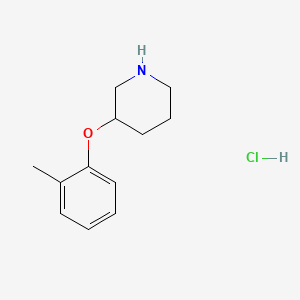

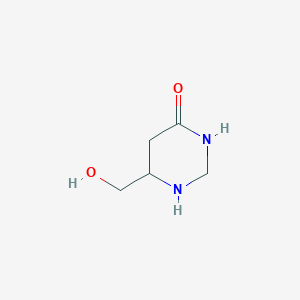
![(E)-1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one oxime](/img/structure/B12338038.png)
![tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride](/img/structure/B12338039.png)
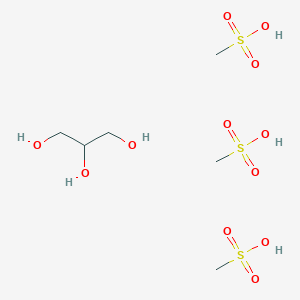
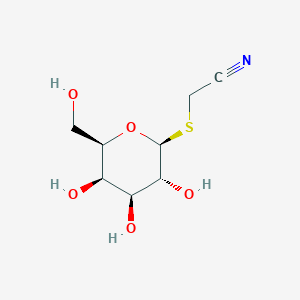
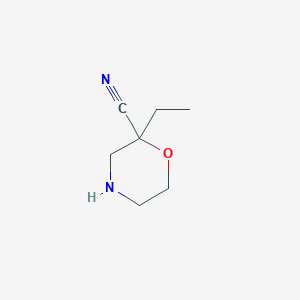
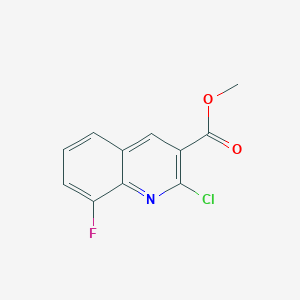
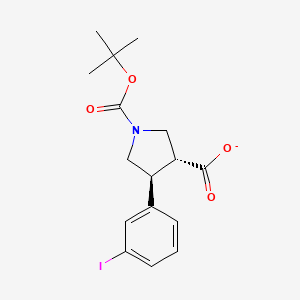
![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate](/img/structure/B12338093.png)
